Bisabolol oxide A

描述

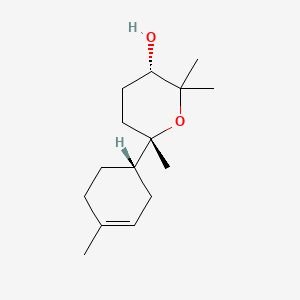

Bisabolol oxide A is a naturally occurring sesquiterpene alcohol derived from the essential oils of various plants, notably German chamomile (Matricaria recutita). It is a colorless, viscous oil known for its anti-inflammatory, antimicrobial, and skin-soothing properties. This compound is a significant constituent of chamomile oil and has been used in traditional medicine for its therapeutic benefits .

准备方法

Synthetic Routes and Reaction Conditions: Bisabolol oxide A can be synthesized through the microbial transformation of α-bisabolol. This process involves the use of fungi such as Thamnidium elegans and Penicillium neocrassum, which convert α-bisabolol to this compound under controlled conditions . The reaction typically occurs at ambient temperature and neutral pH, with the fungi acting as biocatalysts.

Industrial Production Methods: Industrial production of this compound often involves the extraction of α-bisabolol from natural sources like chamomile oil, followed by its oxidation. The oxidation process can be carried out using oxidizing agents such as hydrogen peroxide or ozone under mild conditions to yield this compound .

化学反应分析

Oxidation Reactions

One of the primary chemical reactions involving bisabolol oxide A is its oxidation. Research has shown that α-bisabolol can be oxidized to form bisabolol oxides A and B, which are significant metabolites with enhanced solubility compared to the parent compound. The oxidation process typically involves microbial biotransformation.

-

Microbial Biotransformation : A study highlighted the use of the fungus Absidia coerulea to transform α-bisabolol into various hydroxylated metabolites, including bisabolol oxides A and B. This transformation resulted in seven new and four known metabolites, demonstrating the compound's potential for biotechnological applications in producing oxygenated sesquiterpenoids .

Catalytic Oxidation

Recent advancements in catalytic processes have enabled efficient oxidation of α-bisabolol to bisabolol oxides using heterogeneous catalysts. For instance, Sm-doped ceria catalysts have been utilized in liquid-phase oxidation reactions.

-

Catalyst Performance : The use of nanometer-sized Sm-doped ceria catalysts has shown promising results, achieving conversion rates up to 84% with a selectivity of 77% for bisabolol oxides A and B. The reaction conditions, including temperature and solvent choice, significantly influenced the catalytic activity, emphasizing the importance of optimizing these parameters for industrial applications .

Biochemical Pathways

The biosynthesis of α-bisabolol itself involves key enzymatic reactions catalyzed by farnesyl diphosphate synthase and α-bisabolol synthase. Understanding these pathways provides insights into how this compound can be synthesized biologically.

-

Enzymatic Reactions : The enzymes involved in the biosynthesis of α-bisabolol have been characterized, revealing their roles in converting farnesyl diphosphate into α-bisabolol. This knowledge is crucial for developing synthetic biology approaches to produce bisabolol and its derivatives efficiently .

科学研究应用

Antimicrobial Activity

Bisabolol oxide A exhibits significant antimicrobial properties. Studies indicate that it shows higher antibacterial activity compared to its parent compound, α-bisabolol, against both gram-positive and gram-negative bacteria. This makes it a promising candidate for developing natural antimicrobial agents .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses potent anti-inflammatory properties. In animal models, treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, indicating its potential use in managing inflammatory diseases .

Anticancer Properties

This compound has been investigated for its anticancer potential. It has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The compound's mechanism includes the modulation of oxidative stress and apoptosis pathways, making it a candidate for cancer therapy .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. This compound demonstrated the ability to inhibit β-amyloid aggregation and protect neuronal cells from oxidative stress-induced damage .

Antiviral Activity

Recent studies have highlighted this compound's antiviral properties against herpes simplex virus type 1 (HSV-1). The compound exhibited a dose-dependent inhibition of viral plaque formation, suggesting its potential as an antiviral agent .

Skin Care Products

Due to its anti-inflammatory and antimicrobial properties, this compound is widely used in cosmetic formulations aimed at soothing irritated skin and preventing acne. Its ability to enhance skin hydration and reduce redness makes it a valuable ingredient in skincare products .

Antioxidant Activity

The antioxidant properties of this compound contribute to its effectiveness in cosmetic applications by protecting skin cells from oxidative damage caused by environmental stressors . This property is crucial for formulating anti-aging products.

Data Summary

The following table summarizes key studies on this compound, highlighting its various applications:

Study on Neuroprotection

In a study investigating the neuroprotective effects of this compound on rat models of Parkinson's disease, it was found that treatment led to improved locomotor activity and reduced neuronal degradation markers such as malondialdehyde (MDA) levels and increased antioxidant enzyme activity (SOD and CAT) .

Efficacy Against Inflammation

Another study focused on the anti-inflammatory effects of this compound in a colitis model showed significant reductions in disease activity index (DAI) and myeloperoxidase (MPO) activity, indicating its therapeutic potential for inflammatory bowel diseases .

作用机制

Bisabolol oxide A exerts its effects through various molecular mechanisms:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial: Disrupts microbial cell membranes, leading to cell lysis and death.

Skin-soothing: Modulates skin barrier function and reduces irritation by interacting with skin receptors

相似化合物的比较

α-Bisabolol: The parent compound, known for its anti-inflammatory and antimicrobial properties.

Bisabolol oxide B: Another oxidation product of α-bisabolol with similar properties.

Chamomile oil constituents: Other sesquiterpenes found in chamomile oil, such as chamazulene and farnesene.

Uniqueness: Bisabolol oxide A is unique due to its specific oxidation state and structural configuration, which confer distinct biological activities. Its enhanced solubility and stability compared to α-bisabolol make it a valuable compound in various applications .

生物活性

Bisabolol oxide A, a derivative of α-bisabolol, is a naturally occurring compound found in various essential oils, particularly from the Matricaria chamomilla (chamomile) plant. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

This compound is characterized by its sesquiterpene structure, which contributes to its pharmacological properties. It is often present in essential oils alongside other compounds like α-bisabolol and β-farnesene. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in pharmacology.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, with an IC50 value of 1.50 mg/mL for DPPH radical scavenging ability, outperforming α-bisabolol (IC50 of 43.88 mg/mL) . This antioxidant capacity is crucial in mitigating oxidative stress-related damage in cells.

2. Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory effects in various models. In a study involving a rat model of inflammation induced by carrageenan, bisabolol oxide-rich matricaria oil significantly reduced paw edema and hyperalgesia . The mechanism involves the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α, along with a reduction in the expression of COX-2 and iNOS .

3. Neuroprotective Properties

The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative diseases such as Parkinson's and Alzheimer's disease. In models of Parkinson's disease induced by rotenone, this compound treatment resulted in the preservation of dopaminergic neurons and reduced oxidative stress markers like malondialdehyde (MDA) . Additionally, it showed promise in protecting against amyloid-beta-induced neurotoxicity by reducing reactive oxygen species (ROS) levels and enhancing cellular viability .

Research Findings and Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : this compound enhances the expression of antioxidant proteins such as superoxide dismutase (SOD) and catalase (CAT), effectively reducing oxidative damage in cells.

- Anti-inflammatory Mechanism : It inhibits the activation of glial cells and reduces the release of pro-inflammatory cytokines, thereby alleviating inflammation.

- Neuroprotective Mechanism : By restoring mitochondrial function and preventing lipid peroxidation, this compound protects neuronal integrity against toxic insults.

常见问题

Q. Basic: What are the recommended analytical methods for identifying Bisabolol oxide A in complex botanical matrices?

To confirm the presence of this compound in multicomponent samples, combine chromatographic separation (e.g., HPLC or GC-MS) with spectral verification (NMR, IR). Ensure peak purity via diode-array detection and cross-validate with certified reference standards. For reproducibility, document solvent systems, column specifications, and ionization parameters in detail, adhering to guidelines for experimental transparency .

Q. Basic: What experimental protocols are optimal for synthesizing this compound with high enantiomeric purity?

Stereoselective synthesis requires chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution. Monitor reaction progress via chiral HPLC and optimize parameters (temperature, solvent polarity) to minimize racemization. Purification via recrystallization or preparative chromatography enhances purity. Report yield, enantiomeric excess (%), and spectroscopic validation as per standards for novel compound characterization .

Q. Basic: How to design in vitro assays for preliminary assessment of this compound’s anti-inflammatory activity?

Use cell-based models (e.g., LPS-induced RAW 264.7 macrophages) to measure cytokine suppression (IL-6, TNF-α) via ELISA. Include dose-response curves (0.1–100 µM) and positive controls (e.g., dexamethasone). Validate cytotoxicity via MTT assays. Frame hypotheses using PICOS criteria to align biological endpoints with mechanistic inquiry .

Q. Advanced: What methodologies elucidate the molecular mechanisms underlying this compound’s bioactivity?

Employ transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. untreated cells. Validate targets via siRNA knockdown or CRISPR-Cas9. Integrate findings with pathway analysis tools (KEGG, STRING) to map signaling networks. Theoretical frameworks (e.g., NF-κB inhibition) should guide hypothesis generation and experimental design .

Q. Advanced: How to investigate synergistic interactions between this compound and other phytochemicals?

Use factorial design to test combinatorial effects (e.g., 2×2 matrix with varying concentrations). Analyze interactions via response surface methodology or isobolograms. Statistical models (ANOVA, synergy scores) quantify additive, antagonistic, or synergistic outcomes. Replicate trials to account for biological variability and report confidence intervals .

Q. Advanced: How to validate analytical methods for quantifying this compound in pharmacokinetic studies?

Assess linearity (R² > 0.99), LOD/LOQ (signal-to-noise ≥ 3/10), precision (RSD < 5%), and recovery rates (80–120%) across biological matrices (plasma, tissues). Include inter-day/intra-day variability tests and stability under storage conditions. Cross-validate with a second independent method (e.g., LC-MS vs. ELISA) .

Q. Advanced: How to resolve contradictions in reported data on this compound’s cytotoxicity thresholds?

Conduct a systematic review using PRISMA guidelines to aggregate studies. Evaluate heterogeneity via meta-regression (variables: cell type, exposure duration, purity). Validate findings through standardized in vitro replication studies, controlling for batch variability and assay conditions (e.g., serum concentration in media) .

Q. Advanced: What theoretical frameworks best explain this compound’s structure-activity relationships?

Apply quantum chemical calculations (DFT) to model electronic properties (HOMO/LUMO) and docking simulations to predict ligand-receptor interactions. Compare results with empirical data (e.g., IC50 values) to refine pharmacophore models. Link findings to broader theories of sesquiterpene bioactivity .

Q. Advanced: How to assess this compound’s stability under varying environmental conditions?

Design accelerated stability studies (ICH Q1A guidelines) with controlled temperature (40°C), humidity (75% RH), and light exposure. Quantify degradation products via UPLC-PDA and identify structural changes using HRMS. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

属性

IUPAC Name |

2,2,6-trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h5,12-13,16H,6-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHRAVIQWFQMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945219 | |

| Record name | 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58437-68-6, 22567-36-8 | |

| Record name | 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58437-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058437686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Bisabolol oxide A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。